molecular formula C12H14BrNO B8450518 3-Bromo-7-phenyl-hexahydroazepin-2-one

3-Bromo-7-phenyl-hexahydroazepin-2-one

Cat. No. B8450518
M. Wt: 268.15 g/mol
InChI Key: DVOBTYUMSBEKMJ-UHFFFAOYSA-N
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Patent
US05643904

Procedure details

To a 250 ml round-bottomed flask equipped with N2 inlet were added 5.12 g (24.6 mmol) phosphorus pentachloride and 45 ml methylene chloride. To the stirring mixture cooled to 0° C. was added dropwise over 20 minutes, a solution of 4.65 g (24.6 mmol) 7-phenyl-hexahydroazepin-2-one and 3.98 ml (49.2 mmol) pyridine in 40 ml methylene chloride. To the stirring mixture at 0° C. was then added 9.25 g (24.6 mmol) phenyltrimethylammonium bromide tribromide. The reaction was then allowed to warm to room temperature and stirred for 3 hours. It was then evaporated, taken up in tetrahydrofuran, quenched with water, evaporated, and partitioned between water and methylene chloride. The organic layer was washed with water and saturated aqueous sodium bisulfite, dried over sodium sulfate, and evaporated. The residue was chromatographed on silica gel with ethyl acetate/hexane as eluent to afford the product as an oil, 4.0 g (61%).
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step Two
Quantity
3.98 mL
Type
reactant
Reaction Step Three
Name
phenyltrimethylammonium bromide tribromide
Quantity
9.25 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[C:7]1([CH:13]2[NH:19][C:18](=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.N1C=CC=CC=1.[Br-:27].[Br-].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1>C(Cl)Cl>[Br:27][CH:17]1[CH2:16][CH2:15][CH2:14][CH:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:19][C:18]1=[O:20] |f:3.4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCCCC(N1)=O
Step Three
Name
Quantity
3.98 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
phenyltrimethylammonium bromide tribromide
Quantity
9.25 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 ml round-bottomed flask equipped with N2 inlet
ADDITION
Type
ADDITION
Details
was added dropwise over 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
It was then evaporated
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
partitioned between water and methylene chloride
WASH
Type
WASH
Details
The organic layer was washed with water and saturated aqueous sodium bisulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel with ethyl acetate/hexane as eluent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1C(NC(CCC1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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